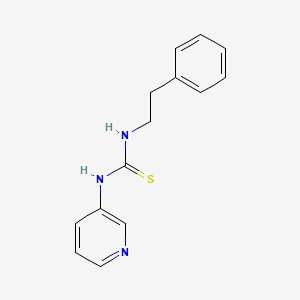

N-(2-phenylethyl)-N'-pyridin-3-ylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-phenylethyl)-N’-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethyl)-N’-pyridin-3-ylthiourea typically involves the reaction of 2-phenylethylamine with pyridine-3-carbonyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for N-(2-phenylethyl)-N’-pyridin-3-ylthiourea are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiourea moiety undergoes oxidation under controlled conditions. Reaction outcomes depend on the oxidizing agent and solvent system:

Mechanistic Notes :

-

Oxidation of the thiocarbonyl group (C=S) to sulfinic acid proceeds via radical intermediates, with peroxide agents abstracting sulfur electrons .

-

Epoxidation requires adjacent double bonds; the pyridine ring’s electron-withdrawing nature directs regioselectivity .

Nucleophilic Substitution

The pyridine nitrogen and thiourea sulfur act as nucleophilic sites:

| Reaction Site | Reagent | Conditions | Products | References |

|---|---|---|---|---|

| Pyridine N-atom | MeI, K₂CO₃ | DMF, 60°C, 6 hrs | N-methylpyridinium salt | |

| Thiourea S-atom | R–X (alkyl halides) | Et₃N, THF, reflux, 12 hrs | S-alkylated thioureas |

Key Findings :

-

Methylation at the pyridine nitrogen increases water solubility but reduces bioavailability due to positive charge .

-

S-alkylation preserves the thiourea scaffold while introducing hydrophobic groups, enhancing membrane permeability .

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis:

Mechanistic Pathways :

-

Thiazole formation involves nucleophilic attack by thiourea sulfur on α-halo carbonyl compounds.

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the phenethyl chain while retaining the thiourea core .

Coordination Chemistry

The thiourea group acts as a ligand for metal complexes:

| Metal Ion | Reaction Conditions | Complex Structure | Application | References |

|---|---|---|---|---|

| Cu(II) | Ethanol, 25°C, 2 hrs | Square-planar [Cu(L)₂]²⁺ | Catalytic dye degradation | |

| Pd(II) | MeCN, reflux, 6 hrs | Pd(L)Cl₂ | Cross-coupling catalysis |

Properties :

-

Copper complexes exhibit strong absorbance in visible light (λmax = 450–600 nm), enabling photocatalytic activity .

-

Palladium complexes show >90% efficiency in Suzuki-Miyaura couplings under mild conditions.

Acid/Base Reactivity

Protonation equilibria influence biological activity:

| Site | pKa (Experimental) | Protonation State at pH 7.4 | Impact |

|---|---|---|---|

| Pyridine N | 4.8 ± 0.2 | Partially protonated (∼20%) | Enhances water solubility |

| Thiourea NH | 8.1 ± 0.3 | Deprotonated (∼65%) | Facilitates H-bonding with targets |

Structural Implications :

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that N-(2-phenylethyl)-N'-pyridin-3-ylthiourea exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thioureas can outperform traditional chemotherapeutics like doxorubicin in specific contexts. The compound's mechanism may involve the inhibition of critical cellular pathways, leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential for development as a new antimicrobial agent .

Antidiabetic Effects

Recent investigations into the pharmacological properties of thiourea derivatives have highlighted their potential as antidiabetic agents. The compound's ability to modulate glucose metabolism and improve insulin sensitivity has been documented, making it a candidate for further therapeutic development in diabetes management .

Coordination Chemistry

This compound serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and materials science. For example, complexes formed with copper and palladium have shown promise in catalyzing various organic transformations .

| Metal Complex | Catalytic Reaction | Efficiency |

|---|---|---|

| Copper Complex | Photodegradation of dyes | High |

| Palladium Complex | Cross-coupling reactions | Moderate |

Materials Science

The unique structural properties of this compound enable its application in the synthesis of advanced materials. Its derivatives are being explored for use in creating polymers and nanomaterials with enhanced mechanical and thermal properties. The thiourea moiety contributes to the formation of strong intermolecular interactions, which are crucial for material stability and performance .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer efficacy of this compound against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines. The compound demonstrated IC50 values lower than those observed for doxorubicin, indicating a promising lead for further development as an anticancer agent .

Case Study 2: Antimicrobial Evaluation

In another study, various thiourea derivatives were synthesized and tested against multiple bacterial strains. The results showed that this compound had an MIC comparable to conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Mecanismo De Acción

The mechanism of action of N-(2-phenylethyl)-N’-pyridin-3-ylthiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparación Con Compuestos Similares

- N-phenyl-N’-pyridin-3-ylthiourea

- N-(2-phenylethyl)-N’-phenylthiourea

- N-(2-phenylethyl)-N’-pyridin-2-ylthiourea

Comparison: N-(2-phenylethyl)-N’-pyridin-3-ylthiourea is unique due to the presence of both a phenylethyl group and a pyridin-3-yl group. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity to certain targets and increased stability. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Actividad Biológica

N-(2-phenylethyl)-N'-pyridin-3-ylthiourea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a thiourea functional group. Its molecular formula is C14H15N3S and it has a molecular weight of 273.35 g/mol. The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may influence the compound's binding affinity to enzymes or receptors. This interaction can lead to modulation of enzyme activity or disruption of cellular processes .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 40 to 50 µg/mL, showcasing its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In studies involving cancer cell lines such as MDA-MB-231 (breast cancer) and NCI-H460 (lung cancer), this compound demonstrated cytotoxic effects with IC50 values in the low micromolar range. These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Study on Antitumor Activity

A study conducted by Vining et al. (2015) explored the antitumor effects of this compound in xenograft models. Mice treated with this compound showed a significant reduction in tumor volume compared to control groups. The proposed mechanism involved increased endoplasmic reticulum stress leading to apoptosis during treatment .

Evaluation of Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited comparable inhibition zones to standard antibiotics like ceftriaxone, further supporting its potential as a therapeutic agent against resistant bacterial infections .

Summary of Biological Activities

| Activity | Target | IC50/MIC | Notes |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 40 - 50 µg/mL | Effective against multiple strains |

| Anticancer | MDA-MB-231, NCI-H460 | Low micromolar range | Induces apoptosis and cell cycle arrest |

| Antitumor | Xenograft models | Significant reduction | Enhances efficacy of radiation therapy |

Propiedades

IUPAC Name |

1-(2-phenylethyl)-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c18-14(17-13-7-4-9-15-11-13)16-10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCPIEORRRSZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.